2,3-Dihydrofuro[2,3-b]pyridin-6-amine
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Overview
Description
2,3-Dihydrofuro[2,3-b]pyridin-6-amine is a heterocyclic compound with a fused ring structure consisting of a furan ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 2,3-Dihydrofuro[2,3-b]pyridin-6-amine involves the base-catalyzed cascade reaction of N-propargylic β-enaminones with arylaldehydes or N-sulfonyl imines. This reaction is typically catalyzed by potassium hydroxide (KOH) and proceeds under moderate to good yields . The reaction conditions usually involve heating the reactants in a suitable solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydrofuro[2,3-b]pyridin-6-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
2,3-Dihydrofuro[2,3-b]pyridin-6-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2,3-Dihydrofuro[2,3-b]pyridin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fused ring structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrofuro[2,3-b]pyridin-3-amine: Another compound with a similar fused ring structure but differing in the position of the amine group.
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine: A related compound with a pyrrolo ring instead of a furan ring.
Uniqueness
2,3-Dihydrofuro[2,3-b]pyridin-6-amine is unique due to its specific ring structure and the position of the amine group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2,3-dihydrofuro[2,3-b]pyridin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c8-6-2-1-5-3-4-10-7(5)9-6/h1-2H,3-4H2,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYUGDJUIJUCJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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